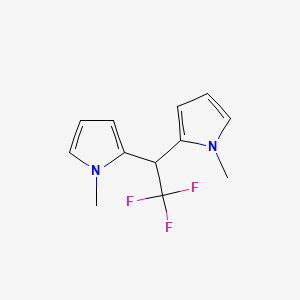
2,2'-(2,2,2-Trifluoroethane-1,1-diyl)bis(1-methyl-1H-pyrrole)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2’-(2,2,2-Trifluoroethane-1,1-diyl)bis(1-methyl-1H-pyrrole) is an organic compound characterized by the presence of trifluoroethane and pyrrole groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(2,2,2-Trifluoroethane-1,1-diyl)bis(1-methyl-1H-pyrrole) typically involves the reaction of 2,2,2-trifluoroethane with 1-methyl-1H-pyrrole under controlled conditions. The reaction is often catalyzed by specific catalysts to ensure high yield and purity. The process may involve multiple steps, including the formation of intermediate compounds that are subsequently converted to the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors where the reaction conditions such as temperature, pressure, and catalyst concentration are meticulously controlled. The process is designed to maximize efficiency and minimize by-products, ensuring a consistent and high-quality output.
化学反应分析
Types of Reactions
2,2’-(2,2,2-Trifluoroethane-1,1-diyl)bis(1-methyl-1H-pyrrole) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can alter the functional groups within the compound, leading to the formation of new derivatives.
Substitution: The trifluoroethane and pyrrole groups can participate in substitution reactions, where specific atoms or groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts that facilitate substitution reactions. The conditions for these reactions vary but typically involve controlled temperatures and pressures to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while reduction can produce more saturated derivatives.
科学研究应用
2,2’-(2,2,2-Trifluoroethane-1,1-diyl)bis(1-methyl-1H-pyrrole) has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological molecules and potential therapeutic applications.
Medicine: Research is ongoing to explore its potential as a drug candidate or as a component in drug delivery systems.
Industry: It is used in the development of new materials with specific properties, such as enhanced stability or reactivity.
作用机制
The mechanism by which 2,2’-(2,2,2-Trifluoroethane-1,1-diyl)bis(1-methyl-1H-pyrrole) exerts its effects involves interactions with molecular targets such as enzymes or receptors. The trifluoroethane group can influence the compound’s reactivity and binding affinity, while the pyrrole groups may interact with specific sites on target molecules. These interactions can modulate biological pathways and lead to various effects, depending on the context of the application.
相似化合物的比较
Similar Compounds
1,1,1-Trichloro-2,2,2-trifluoroethane: Another compound with trifluoroethane groups, used in different applications.
2,2,2-Trifluoroethyl ether: Shares the trifluoroethane group but differs in its overall structure and applications.
Uniqueness
2,2’-(2,2,2-Trifluoroethane-1,1-diyl)bis(1-methyl-1H-pyrrole) is unique due to the combination of trifluoroethane and pyrrole groups, which imparts specific chemical properties and potential applications not found in similar compounds. Its ability to undergo various chemical reactions and its potential in scientific research make it a valuable compound in multiple fields.
属性
CAS 编号 |
613262-03-6 |
|---|---|
分子式 |
C12H13F3N2 |
分子量 |
242.24 g/mol |
IUPAC 名称 |
1-methyl-2-[2,2,2-trifluoro-1-(1-methylpyrrol-2-yl)ethyl]pyrrole |
InChI |
InChI=1S/C12H13F3N2/c1-16-7-3-5-9(16)11(12(13,14)15)10-6-4-8-17(10)2/h3-8,11H,1-2H3 |
InChI 键 |
ZLGMDEJYSWIIBH-UHFFFAOYSA-N |
规范 SMILES |
CN1C=CC=C1C(C2=CC=CN2C)C(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![5-[2-(4-Fluorophenyl)ethylamino]-5-oxopentanoic acid](/img/structure/B12594381.png)
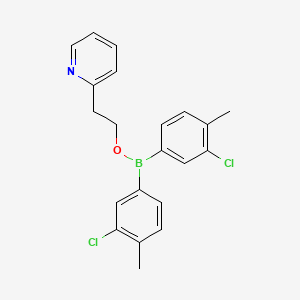
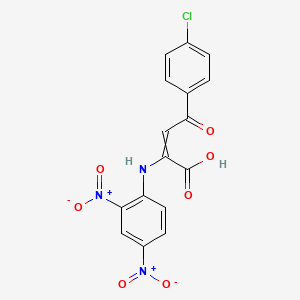
![N'-benzhydryl-N-[(1S)-1-cyclohexylethyl]ethane-1,2-diamine](/img/structure/B12594395.png)
![1-(4-Nitrophenyl)-4-[(trimethylsilyl)oxy]-1,2,3,6-tetrahydropyridine](/img/structure/B12594396.png)
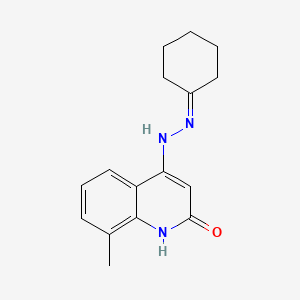


![(2S,3R,4R,5S,6S)-3-{[tert-Butyl(dimethyl)silyl]oxy}-2,4,6-trimethyl-5-[(triethylsilyl)oxy]deca-7,9-dien-1-ol](/img/structure/B12594430.png)
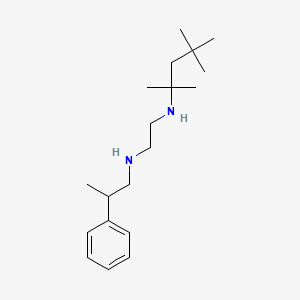
![6-{[4-(Decyloxy)anilino]methylidene}-3-(octyloxy)cyclohexa-2,4-dien-1-one](/img/structure/B12594435.png)
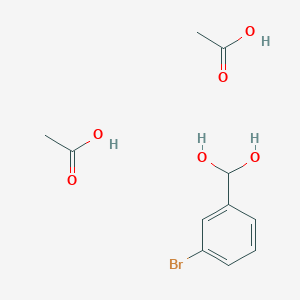
![Methyl 4-[4-(5-chloro-2-methyl-1H-indol-3-yl)butyl]benzoate](/img/structure/B12594443.png)
